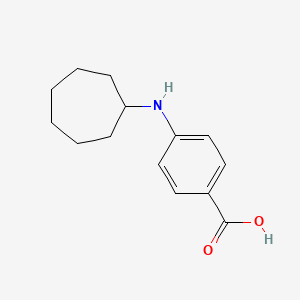

N-Cycloheptyl-p-aminobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

4-(cycloheptylamino)benzoic acid |

InChI |

InChI=1S/C14H19NO2/c16-14(17)11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2,(H,16,17) |

InChI Key |

BCCGTVGOZOUWCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Cycloheptyl P Aminobenzoic Acid and Its Analogs

The synthesis of N-cycloheptyl-p-aminobenzoic acid can be approached by forming the crucial N-cycloheptyl bond on the p-aminobenzoic acid (PABA) scaffold, or by subsequent modification of the carboxylic acid group.

Spectroscopic and Structural Elucidation of N Cycloheptyl P Aminobenzoic Acid Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) indicates the type of proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For N-Cycloheptyl-p-aminobenzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the p-aminobenzoic acid moiety and the aliphatic protons of the cycloheptyl group. The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring closer to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift compared to those closer to the electron-withdrawing carboxylic acid group.

The cycloheptyl group would present a more complex set of signals in the aliphatic region of the spectrum. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration. The methine proton on the cycloheptyl ring directly attached to the nitrogen would be expected to show a multiplet at a downfield position compared to the other methylene (B1212753) protons of the ring due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene protons of the cycloheptyl ring would produce a series of overlapping multiplets in the upfield region.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0-13.0 | Singlet (broad) | 1H |

| Aromatic (ortho to -COOH) | 7.8-8.0 | Doublet | 2H |

| Aromatic (ortho to -NH) | 6.6-6.8 | Doublet | 2H |

| N-H | 4.0-5.0 | Singlet (broad) | 1H |

| Cycloheptyl CH (methine) | 3.5-3.8 | Multiplet | 1H |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is expected to appear at the most downfield position (around 167-170 ppm). The aromatic carbons would show four distinct signals for the 1,4-disubstituted benzene ring. The carbon atom attached to the carboxylic acid group (C1) and the carbon atom attached to the nitrogen atom (C4) would have characteristic chemical shifts influenced by their respective substituents. The remaining two aromatic carbons (C2/C6 and C3/C5) would also be distinct.

The cycloheptyl group would exhibit several signals in the aliphatic region. The methine carbon directly bonded to the nitrogen would be deshielded and appear further downfield than the other cycloheptyl carbons. The remaining methylene carbons of the cycloheptyl ring would likely show three or four distinct signals due to their different chemical environments within the seven-membered ring.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 167-170 |

| Aromatic (C-1, attached to -COOH) | 120-125 |

| Aromatic (C-4, attached to -NH) | 150-155 |

| Aromatic (C-2, C-6) | 130-133 |

| Aromatic (C-3, C-5) | 112-115 |

| Cycloheptyl C-1' (methine) | 50-55 |

| Cycloheptyl C-2'/C-7' | 35-40 |

| Cycloheptyl C-3'/C-6' | 27-32 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the cycloheptyl ring and confirm the ortho-coupling in the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. Further 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, between the N-H proton and the carbons of the aromatic ring, providing further structural confirmation.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these absorptions are characteristic of the specific bonds and functional groups.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands. The C=O stretching of the carboxylic acid would appear as a strong, sharp band around 1680-1710 cm⁻¹. The N-H stretching of the secondary amine should be visible as a moderate band around 3300-3500 cm⁻¹. The aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching bands of the cycloheptyl group would be observed just below 3000 cm⁻¹. The spectrum would also contain a "fingerprint region" (below 1500 cm⁻¹) with a complex pattern of bands that is unique to the molecule.

Predicted FT-IR Data for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Secondary Amine) | 3300-3500 | Moderate |

| C-H stretch (Aromatic) | 3000-3100 | Moderate |

| C-H stretch (Aliphatic) | 2850-2960 | Strong |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1500-1600 | Moderate |

| C-N stretch | 1250-1350 | Moderate |

Note: Predicted values are based on characteristic functional group absorption ranges.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique. Bonds that are non-polar or symmetric tend to have strong Raman signals, whereas polar bonds have strong IR signals.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would be expected to be a prominent feature. The C=C bonds of the benzene ring and the C-C backbone of the cycloheptyl ring would also give rise to characteristic Raman signals. The C=O stretching vibration would also be observable, although it is typically weaker in Raman than in IR. The non-polar C-H bonds of the cycloheptyl group would likely produce strong signals. Raman spectroscopy provides a unique molecular fingerprint that can be used for identification and to study subtle structural changes.

Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 990-1010 | Strong |

| C-H stretch (Aromatic) | 3050-3070 | Moderate |

| C-H stretch (Aliphatic) | 2850-2960 | Strong |

| C=C stretch (Aromatic) | 1580-1620 | Strong |

Note: Predicted values are based on typical Raman shifts for similar structural motifs.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, it would serve to confirm the molecular formula and provide insights into its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₄H₁₉NO₂, the theoretical exact mass can be calculated. This experimental value would be compared to the calculated mass to confirm the molecular formula.

A typical HRMS analysis would yield a value extremely close to the calculated monoisotopic mass, differing only in the parts-per-million (ppm) range, which provides strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species |

|---|---|---|

| C₁₄H₁₉NO₂ | 233.1416 | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

This table is illustrative and based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) is employed to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure.

Key fragmentation pathways would likely involve:

Loss of the cycloheptyl group: Cleavage of the C-N bond connecting the cycloheptyl ring to the amine would be a prominent fragmentation, resulting in a fragment corresponding to the p-aminobenzoic acid moiety.

Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation for benzoic acid derivatives.

Fragmentation of the cycloheptyl ring: The seven-membered ring could undergo characteristic ring-opening and subsequent fragmentation to lose smaller neutral alkyl fragments.

Analysis of these fragments allows for the confirmation of the connectivity of the cycloheptyl group to the p-aminobenzoic acid backbone.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 234.1489 | 138.0550 | C₇H₁₂ | [H₂N-C₆H₄-COOH + H]⁺ |

| 234.1489 | 120.0799 | C₇H₁₂ + H₂O | [H₂N-C₆H₄-CO]⁺ |

| 234.1489 | 92.0648 | C₇H₁₂ + CO₂ + H₂O | [H₂N-C₆H₄]⁺ |

This table represents a hypothetical fragmentation pattern based on chemical principles.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) is a key technique for the characterization of bulk crystalline materials and the investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms. youtube.com Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern.

While no specific polymorphic studies on this compound are documented, its parent compound, p-aminobenzoic acid (PABA), is known to exhibit at least four polymorphic forms (α, β, γ, δ). vedantu.comnist.govwikipedia.org This suggests that this compound could also potentially form different polymorphs depending on crystallization conditions such as solvent, temperature, and pressure. A PXRD analysis would be essential to identify and distinguish between these potential solid forms, which can have different physical properties. The technique works by exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at different angles (2θ). The resulting diffractogram serves as a fingerprint for the specific crystalline phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring. The amino group and the carboxylic acid group attached to the ring influence its electronic structure and, consequently, its UV-Vis absorption spectrum.

The spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic system. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands would be sensitive to the solvent polarity. For comparison, p-aminobenzoic acid in various organic solvents shows absorption maxima in the range of 280-290 nm. A similar absorption profile would be expected for its N-cycloheptyl derivative.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol | ~285-295 | π → π* |

| Hexane | ~280-290 | π → π* |

This table provides estimated values based on the known UV-Vis data of the closely related p-aminobenzoic acid.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-aminobenzoic acid (PABA) |

| 4-aminylbenzoic acid |

| trans-hydrocarboxyl (HOCO) radical |

| chlordiazepoxide |

| lorazepam |

| nicotinamide |

| nitrofurantoin |

| urea |

Investigation of pH-Dependent Spectral Properties

The local chemical environment, particularly pH, is a critical determinant of the structural and functional properties of many organic molecules. For aminobenzoic acids, pH influences the protonation state of both the carboxylic acid and the amino group, leading to significant changes in their electronic structure and, consequently, their spectral properties. nih.govnih.gov

The photophysical properties of p-aminobenzoic acid and its derivatives are of particular interest. Upon photoexcitation, these molecules can undergo an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carboxylic acid group, potentially forming a zwitterionic species in the excited state. nih.gov The efficiency of this ICT process is sensitive to the substitution at the amino nitrogen.

Studies on PABA and its N-methylated derivatives have shown that the nature of the amine (primary, secondary, or tertiary) plays a crucial role in the ICT process. nih.gov It has been observed that the ICT is most prominent in the tertiary amine derivative, 4-(dimethylamino)benzoic acid. nih.gov This is attributed to the greater sp² character of the nitrogen atom in the tertiary amine, which enhances its electron-donating ability. nih.gov Given that this compound is a secondary amine, its behavior would be expected to be intermediate between that of PABA (a primary amine) and its tertiary amine counterparts.

The absorption and fluorescence spectra of aminobenzoic acids are expected to exhibit significant shifts with varying pH. At acidic pH, both the amino and carboxylic acid groups will be protonated. As the pH increases, the carboxylic acid group will deprotonate first, followed by the amino group at higher pH values. These protonation and deprotonation events alter the electronic distribution within the molecule, leading to observable shifts in the absorption and emission maxima.

For instance, in studies of p-aminobenzoic acid, the absorption and emission spectra in an aqueous solution at pH 7 are significantly blue-shifted compared to other solvents. semanticscholar.org A red shift is observed in acidic pH. semanticscholar.org The spectral characteristics of this compound in different pH environments would be invaluable for understanding the interplay between the bulky cycloheptyl group and the electronic properties of the PABA scaffold.

A hypothetical study on the pH-dependent spectral properties of this compound could yield data similar to that observed for other PABA derivatives. The following table illustrates the expected changes in absorption maxima () at different pH values, based on the behavior of related compounds.

Table 1: Hypothetical pH-Dependent Absorption Maxima of this compound

| pH | Predominant Species | Expected (nm) |

| 2 | Cationic (protonated amine and carboxylic acid) | ~285 |

| 7 | Neutral/Zwitterionic (protonated amine, deprotonated carboxyl) | ~265 |

| 11 | Anionic (deprotonated amine and carboxyl) | ~290 |

These expected shifts are based on the principle that protonation of the amino group reduces its electron-donating ability, leading to a blue shift, while deprotonation of the carboxylic acid can lead to changes in conjugation and solvation, affecting the absorption maximum. Detailed experimental investigation using UV-Vis and fluorescence spectroscopy across a range of pH values would be necessary to confirm these predictions and fully elucidate the photophysical behavior of this compound.

Analysis of Charge Transfer Complexation Phenomena

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The amino group and the aromatic ring of this compound make it a potential electron donor, capable of forming CT complexes with suitable electron acceptors. The study of such complexes can provide insights into the electronic properties of the molecule and its potential applications in various fields.

A well-established method for studying CT complexation is spectrophotometry. The formation of a CT complex is typically accompanied by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual donor or acceptor molecules. 95.179.195 The intensity of this new band is proportional to the concentration of the CT complex.

A relevant study on the charge transfer complexation of p-aminobenzoic acid (PABA) with the -acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) demonstrated the formation of a highly colored complex with a 1:1 stoichiometric ratio. 95.179.195 The formation of this complex was quantified by monitoring the absorbance at 474 nm. 95.179.195 The study found that the optimal pH for the formation of the PABA-DDQ complex was 8, indicating that the deprotonated form of the carboxylic acid and the neutral amino group are favorable for donation. 95.179.195

The electron donation from PABA can originate from the lone pair of electrons on the nitrogen atom of the amino group or from the -system of the benzene ring. 95.179.195 The presence of the cycloheptyl group on the nitrogen atom in this compound would be expected to influence its donor properties. The bulky alkyl group may sterically hinder the approach of the acceptor to the nitrogen atom, but it also has an electron-donating inductive effect, which could enhance the electron density on the nitrogen and the aromatic ring, thereby promoting charge transfer.

To investigate the charge transfer complexation of this compound, one could react it with a known electron acceptor, such as DDQ or picric acid, in a suitable solvent. The formation of the complex could be monitored using UV-Vis spectroscopy. The stoichiometry of the complex can be determined using methods like the mole ratio method or Job's method of continuous variation. 95.179.195

The following table outlines key parameters that would be determined in a study of the charge transfer complexation of this compound with an acceptor like DDQ.

Table 2: Parameters for Characterizing the Charge Transfer Complex of this compound with DDQ

| Parameter | Description |

| of CT band | Wavelength of maximum absorption of the charge transfer complex. |

| Stoichiometry (Donor:Acceptor) | The molar ratio of the donor and acceptor in the complex. |

| Association Constant (KCT) | A measure of the equilibrium constant for the formation of the CT complex. |

| Molar Extinction Coefficient () | A measure of how strongly the CT complex absorbs light at a given wavelength. |

| Standard Free Energy (G°) | The change in Gibbs free energy associated with the formation of the CT complex. |

The determination of these parameters would provide a comprehensive understanding of the charge transfer capabilities of this compound. Comparing these values with those of PABA and other N-substituted derivatives would allow for a detailed analysis of the electronic and steric effects of the cycloheptyl substituent on the charge transfer process.

Computational and Theoretical Investigations of N Cycloheptyl P Aminobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for predicting a compound's behavior and potential applications.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energetic properties of molecules. For a molecule like N-Cycloheptyl-p-aminobenzoic acid, DFT calculations would typically be employed to determine the most stable arrangement of its atoms in space (geometry optimization) and to calculate its total electronic energy. These calculations would consider the interplay between the p-aminobenzoic acid core and the cycloheptyl group. While numerous studies have applied DFT to the parent molecule, p-aminobenzoic acid (PABA) rsc.orgresearchgate.netuou.ac.in, specific data for the N-cycloheptyl derivative is not available. Such a study would theoretically involve selecting a suitable functional (e.g., B3LYP, PBE0) and basis set to accurately model the system.

For even greater accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often utilized. uou.ac.in These methods are computationally more intensive than DFT but can provide benchmark-quality energetic data. An investigation of this compound using these techniques would yield highly reliable information on its stability and thermochemical properties. Research on related molecules like aniline (B41778) has employed such high-level calculations to elucidate excited state geometries. researchgate.net However, no published studies have applied these methods to this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment.

The behavior of this compound in different solvents would be a key area of investigation using MD simulations. By simulating the molecule in explicit solvent environments (e.g., water, ethanol), one could observe how solvent interactions influence the conformational preferences of the cycloheptyl ring and the orientation of the p-aminobenzoic acid group. Ab initio molecular dynamics has been used to study the protonation dynamics of PABA in water clusters, highlighting the importance of solvation. rsc.orgresearchgate.net Similar studies on the N-cycloheptyl derivative would provide valuable insights into its behavior in solution, but such research has not been published.

MD simulations can also be used to explore how molecules of this compound interact with each other. This includes identifying potential hydrogen bonding patterns involving the carboxylic acid and amino groups, as well as van der Waals interactions from the cycloheptyl and phenyl moieties. Such simulations could predict whether the molecule has a tendency to form dimers or larger aggregates in solution or in the solid state. Studies on PABA have investigated its intermolecular interactions and role in crystal nucleation. nih.gov An analogous investigation for this compound would be scientifically valuable but remains to be performed.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. These computational techniques are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the p-aminobenzoic acid class of molecules, these models are crucial for predicting the efficacy of new derivatives.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For derivatives of p-aminobenzoic acid, including this compound, a variety of descriptors would be considered to predict their biological activity. These descriptors fall into several categories:

Physicochemical Parameters: These include properties such as the acid dissociation constant (pKa), lipophilicity (log P), and chromatographic retention factors (Rm values), which have been determined for various PABA derivatives to understand their behavior in biological systems. nih.gov Ionization and lipophilicity, in particular, are often decisive factors for the biological action of these compounds. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. For a compound like this compound, descriptors related to the bulk and conformation of the cycloheptyl group would be particularly important in determining its fit within a receptor or enzyme active site.

A hypothetical table of molecular descriptors for a series of N-substituted p-aminobenzoic acid analogs is presented below to illustrate these concepts.

| Compound | N-Substituent | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | -H (PABA) | 137.14 | 0.83 | 63.32 |

| 2 | -Methyl | 151.17 | 1.25 | 63.32 |

| 3 | -Ethyl | 165.20 | 1.67 | 63.32 |

| 4 | -Cyclohexyl | 219.29 | 3.19 | 63.32 |

| 5 | -Cycloheptyl | 233.32 | 3.61 | 63.32 |

This table contains illustrative data and is not based on experimental measurements.

Once a set of molecular descriptors has been calculated for a series of PABA analogs, statistical methods are used to build QSAR models. These models take the form of mathematical equations that correlate the descriptors with the observed biological activity. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly employed. nih.gov

For PABA derivatives, QSAR models have been developed to predict a range of activities, including antimicrobial, anticancer, and enzyme inhibition potencies. nih.govtandfonline.com For instance, a QSAR study on a series of nitrogen heterocycles as inhibitors of N-myristoyltransferase (NMT) demonstrated the ability of such models to guide the design of more potent compounds. nih.gov A predictive QSAR model for this compound and its analogs would be invaluable for optimizing their structure to enhance a desired biological effect, potentially leading to the identification of novel drug candidates. researchgate.net

Molecular Docking and Dynamics for Biomolecular Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor) at an atomic level. These methods are instrumental in elucidating the mechanism of action of drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a compound like this compound, docking studies would be performed to understand how it fits into the active site of a target enzyme or the binding pocket of a receptor. The p-aminobenzoic acid scaffold is known to be a building block for drugs targeting a variety of proteins, including dihydrofolate synthase and acetylcholinesterase. nih.govclinicsearchonline.org

Docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the different possible binding poses. The results would reveal the most likely binding mode, highlighting the key interactions that stabilize the ligand-protein complex. For example, a study on morpholin-4-ium p-aminobenzoate utilized molecular docking to investigate its interactions with a main protease. clinicsearchonline.org

Following the prediction of the binding mode, a detailed analysis of the interactions between the ligand and the protein is conducted. This involves identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. The cycloheptyl group of this compound would likely be involved in significant hydrophobic interactions within a binding pocket.

The scoring functions used in docking also provide an estimate of the binding affinity, which can be used to rank different compounds in terms of their potential potency. Molecular dynamics simulations can further refine the docked pose and provide a more accurate calculation of the binding free energy, offering deeper insights into the stability and dynamics of the ligand-protein complex over time.

The table below summarizes hypothetical docking results for PABA analogs against a generic enzyme active site.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| PABA | -5.8 | Arg121, Ser210, Phe150 |

| N-Methyl-PABA | -6.2 | Arg121, Ser210, Phe150, Leu152 |

| N-Cycloheptyl-PABA | -8.5 | Arg121, Phe150, Leu152, Val180, Trp182 |

This table contains illustrative data and is not based on experimental measurements.

Crystal Structure Prediction and Polymorphism Studies

The solid-state properties of a pharmaceutical compound are critically important as they influence its stability, solubility, and bioavailability. Crystal structure prediction and the study of polymorphism are therefore essential aspects of drug development.

Computational methods for crystal structure prediction can be used to generate a landscape of possible crystal structures for a given molecule, ranked by their lattice energies. These predictions can then guide experimental efforts to crystallize and characterize new polymorphic forms. A similar approach could be applied to this compound to explore its potential solid-state forms. Given the conformational flexibility of the cycloheptyl ring, it is plausible that this compound could also exhibit complex polymorphic behavior.

A summary of the known polymorphs of the parent compound, p-aminobenzoic acid, is provided below.

| Polymorph | Crystal System | Space Group | Key Structural Features |

| α-PABA | Monoclinic | P2₁/n | Forms hydrogen-bonded dimers. |

| β-PABA | Orthorhombic | P2₁2₁2₁ | Also forms hydrogen-bonded dimers but with a different packing arrangement. |

| γ-PABA | Orthorhombic | Pna2₁ | Structurally similar to the α form. |

| δ-PABA | - | - | Obtained at high pressure. |

This information on PABA provides a valuable precedent for the type of solid-state complexity that might be expected for its N-cycloheptyl derivative.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Despite a comprehensive search of available scientific literature, no specific data regarding the in vitro biological activity and mechanistic studies of the chemical compound This compound could be located. The requested detailed analysis of its antimicrobial and anticancer properties, as outlined in the user's instructions, cannot be fulfilled at this time due to the absence of published research on this particular molecule.

Extensive searches were conducted to find information pertaining to the following areas:

Antimicrobial Efficacy Investigations: No studies were found that detailed the in vitro antibacterial spectrum, antifungal and antimycobacterial activities, or mechanistic insights into biofilm formation inhibition and interference with microbial metabolic pathways specifically for this compound. While research exists on the parent molecule, p-aminobenzoic acid (PABA), and various other derivatives, these findings cannot be directly and accurately attributed to the N-cycloheptyl substituted compound without specific experimental evidence. nih.govnih.govresearchgate.netnih.govnih.govnih.govnih.govnih.govnih.govcornell.eduyoutube.comresearchgate.netnih.gov

Anticancer and Cytotoxic Potential: Similarly, no data is publicly available on the assessment of cytotoxicity of this compound in established cancer cell lines such as HepG2 and MCF-7. nih.govnih.gov The cytotoxic profiles of other p-aminobenzoic acid derivatives have been reported, but this information is not specific to the requested compound. nih.govnih.govnih.gov

The absence of specific research data for this compound prevents the creation of a scientifically accurate and informative article that adheres to the strict outline provided. The scientific community has explored the biological potential of the broader class of p-aminobenzoic acid derivatives; however, the specific biological activities of the N-cycloheptyl variant remain uninvestigated in publicly accessible literature.

Therefore, the generation of an article with the requested detailed research findings and data tables is not possible.

In Vitro Biological Activity and Mechanistic Studies of N Cycloheptyl P Aminobenzoic Acid

Anticancer and Cytotoxic Potential in Cellular Models

Investigations into Cellular Mechanisms of Action (e.g., apoptosis, cell cycle effects)

Apoptosis, or programmed cell death, is a fundamental biological process essential for removing damaged or unwanted cells to maintain tissue homeostasis. It is characterized by distinct morphological and biochemical events, controlled by complex signaling pathways. The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA to produce two daughter cells. The regulation of the cell cycle involves a complex set of proteins, and its dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. The interplay between the cell cycle and apoptosis is critical, as many proteins that function in cell proliferation pathways can also sensitize cells to apoptosis. nih.govebi.ac.uk

Despite the importance of these cellular processes, a review of available scientific literature from the conducted searches indicates that no specific studies have been published investigating the effects of N-Cycloheptyl-p-aminobenzoic acid on apoptosis or the cell cycle. Therefore, its potential to induce or inhibit apoptosis, or to cause cell cycle arrest in specific phases, remains uncharacterized.

Studies on Interactions with Cellular Macromolecules (e.g., DNA binding)

The interaction of small molecules with cellular macromolecules, such as deoxyribonucleic acid (DNA), is a critical area of study in medicinal chemistry. Molecules can bind to DNA through various modes, including intercalation between base pairs or binding to the minor or major grooves. Such interactions can alter the secondary structure of DNA and interfere with cellular processes like replication and transcription, forming the basis of action for many therapeutic agents. nih.gov The binding affinity and mode can be characterized using techniques like dialysis equilibrium and circular dichroism. nih.gov

However, based on the performed searches, there are no available studies that have investigated the potential of this compound to bind to or interact with DNA. Research has been conducted on how various amino acids and other small molecules interact with DNA bases, but specific data for this compound is absent. nih.gov

Enzyme Inhibition and Modulatory Activities

The ability of a compound to inhibit or modulate the activity of specific enzymes is a cornerstone of drug discovery. Enzymes are crucial for a vast array of physiological processes, and their targeted inhibition can produce therapeutic effects.

Cholinesterase Inhibition Assays (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govnih.gov The broader class of p-aminobenzoic acid (PABA) derivatives has been identified as a promising scaffold for the development of cholinesterase inhibitors. researchgate.netnih.govnih.gov

While numerous PABA derivatives have been synthesized and evaluated for their inhibitory activity against AChE and BChE, specific experimental data for this compound is not present in the searched literature. researchgate.net Therefore, its potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), against either acetylcholinesterase or butyrylcholinesterase has not been reported.

Table 1: Cholinesterase Inhibition Data for this compound

| Enzyme | IC₅₀ Value | Selectivity (AChE/BChE) |

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Data not available | Data not available |

Note: IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. A lower value indicates greater potency. Data for the specific compound was not found in the searched sources.

Modulation of Other Relevant Enzymes (e.g., HIV-1 protease, bacterial peptide deformylase, human tryptase, glutathione-S transferase P1)

Investigations into the modulatory effects of this compound on other significant enzymes have also been reviewed.

HIV-1 Protease: This is an essential enzyme for the life cycle of the Human Immunodeficiency Virus (HIV), as it cleaves newly synthesized polyproteins to produce mature, infectious viral particles. nih.govrsc.org Inhibition of HIV-1 protease is a key component of antiretroviral therapy. nih.gov There are no studies in the searched results on the modulation of HIV-1 protease by this compound.

Bacterial Peptide Deformylase (PDF): This enzyme removes the N-formyl group from newly synthesized proteins in bacteria, a crucial step for protein maturation. nih.gov As this process is essential for bacterial survival, PDF is considered an attractive target for the development of new antibacterial agents. nih.govnih.gov No data was found regarding the effect of this compound on this enzyme.

Human Tryptase: Tryptase is a serine protease released from mast cells during allergic and inflammatory responses. Its inhibition is considered a potential therapeutic strategy for treating conditions like asthma and allergic rhinitis. nih.gov The capacity of this compound to modulate human tryptase has not been evaluated in the searched literature.

Glutathione-S Transferase P1 (GSTP1): This enzyme plays a critical role in cellular detoxification by catalyzing the conjugation of glutathione (B108866) to a wide variety of toxic compounds and drugs. nih.govfrontiersin.org Modulation of GSTP1 activity can have significant implications for cancer therapy, as its overexpression is linked to chemotherapy resistance. nih.gov There is no information available from the searches on the interaction between this compound and GSTP1.

Antioxidant and Redox Modulatory Properties

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is often assessed through its ability to scavenge these radicals.

In Vitro Radical Scavenging Capacity Assessments

In vitro antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically, with a stronger antioxidant causing a greater decrease in absorbance. nih.gov While some derivatives of aminobenzoic acid have been noted for their antioxidant potential, specific data for this compound is lacking. researchgate.net

A review of the literature did not yield any specific studies that assessed the in vitro radical scavenging capacity of this compound.

Table 2: In Vitro Radical Scavenging Activity of this compound

| Assay Type | Activity/Potency (e.g., IC₅₀) | Standard Reference |

| DPPH Radical Scavenging | Data not available | Data not available |

| Other Radical Scavenging Assays | Data not available | Data not available |

Note: Data for the specific compound was not found in the searched sources.

Effects on Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Homeostasis

As of the latest available scientific literature, there are no published in vitro studies specifically investigating the effects of this compound on the homeostasis of reactive oxygen species (ROS) and reactive nitrogen species (RNS). While the parent compound, p-aminobenzoic acid (PABA), and its various derivatives have been the subject of research for their antioxidant properties, specific data on the N-cycloheptyl derivative is not available. mdpi.comnih.govnih.gov

Studies on PABA itself have shown that it can act as a scavenger of certain reactive species, suggesting a potential role in modulating oxidative stress. nih.govnih.gov For instance, PABA-functionalized dendrimers have demonstrated radical scavenging properties in chemical assays. nih.govnih.gov However, the influence of the N-cycloheptyl substitution on this activity has not been experimentally determined. Therefore, any potential effects of this compound on ROS and RNS balance remain speculative and await dedicated investigation.

Other Mechanistic Biological Investigations

In Vitro Anti-Mutagenic Effects

There is currently no specific in vitro data on the anti-mutagenic properties of this compound. The most common method to evaluate the mutagenic and anti-mutagenic potential of a chemical is the Ames test, which uses bacteria to detect mutations. aniara.commdpi.com

Research on the parent molecule, p-aminobenzoic acid (PABA), has shown that it can exhibit anti-mutagenic activity against certain mutagens in the Ames assay. nih.govnih.gov For example, PABA was found to reduce the mutagenicity induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Salmonella typhimurium. nih.gov The proposed mechanism for this effect was an increased rate of decomposition of the mutagen in the presence of PABA. nih.gov However, it is crucial to note that these findings pertain to PABA and cannot be directly extrapolated to this compound without experimental verification. The impact of the cycloheptyl group on the compound's ability to interact with mutagens or influence cellular repair mechanisms is unknown.

Plant Growth Regulatory Activity in Model Organisms (in vitro)

There are no published studies on the specific in vitro plant growth regulatory activity of this compound in model organisms such as Arabidopsis thaliana.

The parent compound, p-aminobenzoic acid (PABA), is a known metabolite in plants and has been investigated for its role in plant development. mdpi.com Studies on Arabidopsis thaliana have shown that PABA can influence root development and other growth processes. nih.govnih.gov Additionally, certain salts of PABA have been evaluated as potential plant growth regulators for crops like tomatoes. mdpi.com These studies provide a basis for understanding how aminobenzoic acid derivatives might interact with plant systems. However, the specific effects of the N-cycloheptyl substitution have not been explored. Therefore, the potential for this compound to act as a plant growth regulator remains an open area for research.

Analytical Methodologies for N Cycloheptyl P Aminobenzoic Acid Determination

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of aminobenzoic acids and their derivatives, offering powerful separation and quantification capabilities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the most prevalent technique for the analysis of non-volatile compounds like p-aminobenzoic acid and its derivatives.

Reversed-phase HPLC (RP-HPLC) is a common choice for separating moderately polar to nonpolar compounds. For p-aminobenzoic acid (PABA) and its metabolite, procaine (B135), a sensitive and rapid HPLC method was developed using a Discovery C18 column. nih.gov The mobile phase consisted of 10mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile (B52724), demonstrating the utility of a buffered aqueous-organic mobile phase for achieving good separation. nih.gov The retention times for PABA and procaine were 5.3 and 6.6 minutes, respectively. nih.gov

Another study focusing on the simultaneous determination of PABA and its metabolites in urine utilized a C18 reversed-phase column with an isocratic mobile phase of methanol (B129727) and 0.02 M ammonium acetate (20:80 v/v, pH 4.0), with UV detection at 280 nm. nih.gov For the analysis of PABA in the presence of other compounds like methoxsalen, various C18 columns (Hypersil ODS, Hypersil BDS C18) have been successfully employed. researchgate.net

For N-Cycloheptyl-p-aminobenzoic acid, which is more nonpolar than PABA due to the cycloheptyl group, one would anticipate a stronger retention on a C18 or C8 column. Method development would involve optimizing the organic modifier (acetonitrile or methanol) percentage in the mobile phase to achieve a suitable retention time. The pH of the mobile phase buffer would also be a critical parameter to control the ionization state of the carboxylic acid and amino groups, thereby influencing retention and peak shape.

Table 1: Exemplary RP-HPLC Conditions for p-Aminobenzoic Acid Analogs

| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |

| Stationary Phase | C18 Reversed-Phase (5 µm) | Discovery C18 |

| Mobile Phase | Methanol: 0.02 M Ammonium Acetate (20:80, v/v) | Acetonitrile & 10mM Ammonium Acetate |

| pH | 4.0 | 4.0 |

| Detection | UV at 280 nm | Not Specified |

| Analytes | PABA and its metabolites | Procaine and PABA |

Mixed-mode chromatography (MMC) is a powerful technique that uses a stationary phase with multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) to separate complex mixtures. helixchrom.comwikipedia.orgresearchgate.net This approach is particularly effective for separating compounds with similar properties, such as isomers of aminobenzoic acid. helixchrom.comsielc.comhelixchrom.com

For instance, the three isomers of aminobenzoic acid (ortho, meta, and para) were successfully separated on a Coresep 100 mixed-mode column, which utilizes both reversed-phase and cation-exchange mechanisms. helixchrom.com The retention is controlled by the acetonitrile content, buffer concentration, and pH, allowing for fine-tuning of selectivity. helixchrom.com Similarly, a Primesep 100 column, which also has reversed-phase and cation-exchange properties, provided baseline separation of the same isomers within 10 minutes. sielc.com

Given that this compound possesses both a hydrophobic cycloheptyl group and ionizable amino and carboxyl groups, mixed-mode chromatography would be an excellent candidate for its analysis. This technique could separate it from its synthetic precursors (PABA), potential isomers (e.g., N-Cycloheptyl-o-aminobenzoic acid), and other related impurities.

Table 2: Mixed-Mode Chromatography for Aminobenzoic Acid Isomer Separation

| Parameter | Method 1 helixchrom.com | Method 2 sielc.com |

| Column | Coresep 100 | Primesep 100 |

| Separation Modes | Reversed-Phase & Cation-Exchange | Reversed-Phase & Cation-Exchange |

| Mobile Phase | 20% ACN with 0.1% H3PO4 | Acetonitrile, Water, H3PO4 |

| Detection | UV at 235 nm | UV at 230 nm |

| Analytes | 2-, 3-, and 4-Aminobenzoic acid | 2-, 3-, and 4-Aminobenzoic acid |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is suitable for volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. A common approach for aminobenzoic acids is esterification of the carboxylic acid group.

A study on the determination of PABA and its metabolites in serum and urine employed capillary gas chromatography after a selective extraction and derivatization with diazomethane (B1218177) to form the methyl esters. nih.gov This method utilized a nitrogen-phosphorus detector (NPD), which provides high sensitivity for nitrogen-containing compounds. nih.gov For other amino acids, derivatization to N-acetyl-n-propyl (NAP) or N-pivaloyl-i-propyl (NPP) esters has been used for GC analysis coupled with isotope ratio mass spectrometry. nih.gov

For this compound, a similar derivatization strategy, such as methylation or silylation of the carboxylic acid group, would be required to increase its volatility for GC analysis.

Thin-Layer Chromatography (TLC) and Densitometric Quantification

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method often used for qualitative analysis and can be coupled with densitometry for quantitative measurements. nih.gov For the separation of antipyrine, benzocaine, and its degradation product PABA, a TLC method was developed using silica (B1680970) gel 60 F254 plates. rsc.org The mobile phase was a mixture of toluene, acetone, methanol, and ammonia (B1221849) (8:3:3:0.1 by volume), and the separated spots were quantified by densitometry at 275 nm. rsc.org

Another rapid HPTLC method for quantifying PABA in complex samples involved separation on silica gel plates followed by densitometric analysis at 270 nm. researchgate.net For enhanced specificity, a post-chromatographic visualization was performed using the Bratton-Marshall coupling reaction, with subsequent measurement at 500 nm. researchgate.net The completion of reactions in syntheses involving PABA has also been monitored using TLC. cram.com

This technique could be readily adapted for monitoring the synthesis of this compound and for its semi-quantitative or quantitative determination.

Table 3: TLC System for Separation of PABA and Related Compounds rsc.org

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1 by volume) |

| Detection | Densitometry at 275 nm |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple and accessible method for the quantification of compounds containing a chromophore, such as the benzene (B151609) ring in this compound. The quantification can be performed directly or after a color-forming derivatization reaction.

Several spectrophotometric methods for PABA rely on a diazotization-coupling reaction. This involves reacting the primary aromatic amine group of PABA with nitrous acid (formed in-situ from sodium nitrite (B80452) and an acid) to create a diazonium salt. rjptonline.orgresearchgate.net This salt is then coupled with a chromogenic agent, such as 1-naphthylamine-7-sulphonic acid rjptonline.org or 2,4,6-trihydroxybenzoic acid, researchgate.net to produce a stable, intensely colored azo dye. The absorbance of this dye is then measured at its maximum wavelength (λmax), which is directly proportional to the concentration of PABA. For example, coupling with 1-naphthylamine-7-sulphonic acid yields a pink azo dye with a λmax at 525 nm. rjptonline.org

Another approach involves the formation of a charge-transfer complex. A method for PABA determination is based on its reaction as an n-electron donor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor, forming a colored complex with a λmax at 474 nm. sphinxsai.com

Since this compound retains the p-aminophenyl moiety, these diazotization-coupling and charge-transfer complexation reactions would likely be applicable for its spectrophotometric quantification, although the λmax might shift slightly due to the influence of the cycloheptyl substituent. An acid-base titration monitored by spectrophotometry has also been used for PABA, a method that could be explored for its N-cycloheptyl derivative. sid.ir

Direct Ultraviolet-Visible Spectrophotometry for Concentration Determination

Direct UV-Visible spectrophotometry stands as a straightforward and rapid method for determining the concentration of this compound in solution. The principle of this technique lies in the molecule's inherent ability to absorb light in the ultraviolet region of the electromagnetic spectrum, primarily due to the electronic transitions within its aromatic ring and carboxyl group.

The analysis is conducted by measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution, provided the path length of the light is constant.

For this compound, the λmax is typically observed around 295 nm when dissolved in an appropriate solvent like methanol. The selection of the solvent is critical as it can influence the position and intensity of the absorption maximum. Methanol is often chosen due to its transparency in the UV region of interest and its ability to effectively solvate the compound.

The linear range for this method, which is the concentration range over which the absorbance is directly proportional to the concentration, is a key parameter for quantitative analysis. While specific ranges can vary slightly depending on the instrumentation and experimental conditions, a typical linear relationship is observed for this compound.

Table 1: Parameters for Direct UV-Visible Spectrophotometric Analysis of this compound

| Parameter | Value |

| Solvent | Methanol |

| λmax | 295 nm |

| Linear Range | 2.5–40 μg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Derivatization-Based Spectrophotometric Assays

To enhance the sensitivity and selectivity of spectrophotometric analysis, derivatization techniques can be employed. These methods involve a chemical reaction to convert the analyte into a new compound (a derivative) that exhibits improved spectrophotometric properties, such as a higher molar absorptivity or a shift in the absorption maximum to a region with less interference.

For this compound, a common derivatization strategy involves the diazotization of its primary amino group followed by coupling with a suitable chromogenic agent. A widely used coupling agent is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent). This reaction produces a highly colored azo dye that can be measured in the visible region of the spectrum, thereby minimizing interference from other UV-absorbing compounds.

The reaction sequence is as follows:

Diazotization: The p-amino group of this compound is treated with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with the Bratton-Marshall reagent to form a stable and intensely colored azo compound.

The absorbance of the resulting solution is then measured at the λmax of the colored product, which is typically in the visible range.

Application of Charge Transfer Complexation for Analytical Purposes

Charge transfer complexation offers another avenue for the spectrophotometric determination of this compound. This method is based on the reaction between an electron donor and an electron acceptor to form a charge-transfer complex, which typically exhibits a new, distinct absorption band.

In the case of this compound, the aromatic amine can act as an electron donor. It can react with various π-acceptors, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), chloranilic acid, or tetracyanoethylene (B109619) (TCNE), to form intensely colored charge-transfer complexes. The formation of these complexes leads to the appearance of new absorption bands in the visible region of the spectrum.

The choice of the electron acceptor is crucial and depends on factors such as the stability of the resulting complex and the sensitivity of the method. The intensity of the color produced is directly proportional to the concentration of the this compound, forming the basis for a quantitative assay.

Table 2: Common π-Acceptors for Charge Transfer Complexation with this compound

| π-Acceptor | Abbreviation | Resulting Complex Color |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Varies (often reddish-brown) |

| Chloranilic Acid | CLA | Purple |

| Tetracyanoethylene | TCNE | Varies (often colored) |

Electrochemical Methods for Detection and Quantification

Electrochemical methods provide a highly sensitive and selective alternative for the analysis of this compound. These techniques are based on the measurement of an electrical signal (such as current or potential) that is related to the concentration of the analyte.

The primary amino group in this compound is electrochemically active and can be oxidized at a suitable electrode. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for its determination.

In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current is measured. The oxidation of the amino group of this compound produces a peak in the voltammogram. The peak current is proportional to the concentration of the compound, while the peak potential is characteristic of the analyte and can be used for its identification.

The use of chemically modified electrodes can further enhance the sensitivity and selectivity of the electrochemical detection. For instance, modifying the electrode surface with nanomaterials or specific polymers can facilitate the electron transfer process and lower the detection limit.

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of this compound is paramount for its intended applications. Chromatographic techniques are the cornerstone for purity assessment and the identification and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier (like acetonitrile or methanol).

Detection is commonly achieved using a UV detector set at a wavelength where the analyte and potential impurities absorb. The retention time of the main peak is used to identify this compound, while the area of the peak is used for its quantification. Any additional peaks in the chromatogram would indicate the presence of impurities.

For comprehensive impurity profiling, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights and fragmentation patterns of impurities, which is crucial for their structural elucidation.

Gas Chromatography (GC), after appropriate derivatization to increase volatility (e.g., esterification of the carboxylic acid group), can also be used for purity testing, particularly for volatile impurities.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced N-Cycloheptyl-p-aminobenzoic Acid Analogs with Tuned Specificity

The foundational synthesis of this compound typically involves a reaction between p-aminobenzoic acid and cycloheptylamine, often in an organic solvent and sometimes facilitated by a catalyst. evitachem.com Future research will build upon this core reaction to generate a library of advanced analogs with fine-tuned properties. The goal is to systematically modify the parent structure to enhance potency, selectivity, and other pharmacologically relevant characteristics.

Key strategies for analog design will involve modifications at three primary sites: the cycloheptyl ring, the aromatic ring, and the carboxylic acid group. For instance, introducing various substituents (e.g., hydroxyl, alkyl, or halogen groups) onto the cycloheptyl ring could alter the compound's lipophilicity and steric profile, potentially improving its interaction with biological targets. Similarly, substitutions on the aromatic ring could modulate electronic properties and metabolic stability.

Recent work on other PABA derivatives has demonstrated the success of this approach. For example, the modification of a PABA-based hydrazide derivative (DAB-1) led to the creation of second and third-generation molecules (such as DAB-2-28) with reduced cytotoxicity and superior anti-inflammatory and anticancer activity in preclinical models. conicet.gov.arresearchgate.net This highlights the potential for targeted chemical modifications to yield significantly improved therapeutic candidates. Future efforts will likely focus on creating hydrazide and hydrazone-based analogs of this compound to explore similar enhancements in biological activity. conicet.gov.ar

Table 1: Potential Synthetic Modifications for this compound Analogs

| Modification Site | Type of Modification | Potential Impact | Example Functional Groups |

| Cycloheptyl Moiety | Substitution | Alter lipophilicity, steric hindrance, target binding | -OH, -CH₃, -F, =O (keto) |

| Ring Contraction/Expansion | Modify conformational flexibility | Cyclohexyl, Cyclooctyl | |

| Aromatic Ring | Substitution | Modulate electronic properties, metabolic stability | -Cl, -F, -OCH₃, -NO₂ |

| Carboxylic Acid Group | Esterification / Amidation | Improve cell permeability, create prodrugs | Methyl ester, Ethyl ester, Amides with various amines |

| Amino Group Linker | Acylation / Sulfonylation | Alter H-bonding capacity, create hydrazones | Acetyl, Benzoyl, Mesyl |

Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level

Derivatives of p-aminobenzoic acid have been shown to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comresearchgate.net A critical future research direction is to perform a comprehensive elucidation of the molecular mechanisms underlying the potential therapeutic effects of this compound and its analogs.

Initial investigations would likely explore mechanisms known to be associated with the broader PABA class. In bacteria, PABA is a crucial precursor for folic acid synthesis, and its analogs can act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, leading to a bacteriostatic effect. patsnap.comnih.gov Studies are needed to determine if this compound can function similarly against various bacterial strains.

In the context of cancer and inflammation, research on related PABA derivatives has shown that they can inhibit pro-tumoral and pro-inflammatory signaling pathways such as TNFα/NFκB and IL6/STAT3. conicet.gov.ar Furthermore, they have been found to inhibit the expression of enzymes like iNOS and COX-2, which are key mediators of inflammation. conicet.gov.ar Future studies on this compound should investigate its ability to modulate these specific pathways in relevant cell-based assays and preclinical models. researchgate.net Understanding these molecular interactions is essential for identifying the most promising therapeutic applications and for the rational design of next-generation analogs with enhanced specificity.

Table 2: Potential Biological Activities and Associated Mechanisms for Investigation

| Potential Biological Activity | Potential Molecular Mechanism(s) for Elucidation |

| Antimicrobial | Inhibition of dihydropteroate synthase in the folic acid synthesis pathway. patsnap.comnih.gov |

| Anti-inflammatory | Inhibition of NF-κB, IL6/STAT3 signaling pathways; suppression of iNOS and COX-2 expression. conicet.gov.ar |

| Anticancer | Inhibition of cancer-related inflammation; induction of apoptosis; anti-proliferative effects. conicet.gov.arresearchgate.net |

| Antioxidant | Scavenging of reactive oxygen species (ROS); activation of antioxidant pathways like Nrf2. researchgate.net |

| Enzyme Inhibition | Potential inhibition of enzymes such as acetylcholine (B1216132) esterase. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic compounds. researchgate.netnih.gov Applying these computational approaches to the study of this compound can significantly streamline the design-synthesis-testing cycle.

Table 3: Application of AI/ML in the Development of this compound Analogs

| AI/ML Technique | Application in Drug Discovery | Specific Goal for this compound |

| Virtual Screening | High-throughput computational docking of molecules to a target. researchgate.net | Identify analogs with high predicted binding affinity to targets like dihydropteroate synthase or NF-κB. |

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov | Create entirely new analogs based on the core scaffold, optimized for potency and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity. | Predict the anti-inflammatory or antimicrobial activity of unsynthesized analogs. |

| ADME/Tox Prediction | Predicting pharmacokinetic and toxicity profiles from chemical structure. nih.gov | Prioritize analogs with favorable drug-like properties for synthesis. |

| Synthesis Pathway Prediction | Proposing efficient chemical routes for producing a target molecule. digitellinc.com | Optimize the synthesis of complex, high-priority analogs. |

Exploration of this compound as a Scaffold for Complex Bioactive Molecules

The p-aminobenzoic acid framework is widely recognized as a versatile "building block" in medicinal chemistry. bohrium.comnih.govnih.gov Its structural features—an aromatic ring with modifiable amino and carboxyl groups—allow for extensive chemical elaboration. researchgate.net The this compound structure retains this versatility, making it an excellent starting scaffold for the synthesis of more complex and potentially multifunctional bioactive molecules.

Future research should focus on using this compound as a core structure to which other pharmacologically active moieties can be attached. For example, the carboxylic acid group can be used as a handle to form esters or amides, linking the scaffold to other small molecules, peptides, or targeting ligands. Similarly, the secondary amine can be further functionalized. This modular approach allows for the creation of hybrid molecules that could, for instance, combine the anti-inflammatory properties of the PABA core with the cell-targeting ability of another molecule.

The synthesis of PABA derivatives bearing maleimide (B117702) and hydrazide moieties, which are critical for their observed anti-inflammatory and anticancer effects, serves as a proof-of-concept for this strategy. conicet.gov.ar By exploring a wide range of chemical reactions—such as acylation, esterification, and the formation of hydrazones—researchers can develop a diverse library of complex molecules built upon the this compound scaffold, opening new avenues for therapeutic innovation. evitachem.comconicet.gov.ar

Table 4: Strategies for Using this compound as a Scaffold

| Scaffold Functionalization Point | Reaction Type | Potential Added Moiety | Resulting Complex Molecule | Therapeutic Rationale |

| Carboxylic Acid | Amide Coupling | Amino acid / Small peptide | Peptidomimetic | Improved target specificity, cell penetration. nih.gov |

| Carboxylic Acid | Hydrazide Formation | Hydrazine | Hydrazide derivative | Known to enhance anti-inflammatory/anticancer activity. conicet.gov.ar |

| Carboxylic Acid | Esterification | Alcohol-containing drug | Dual-action prodrug | Combined therapeutic effects or improved delivery. |

| Aromatic Ring | Electrophilic Substitution | Halogen, Nitro group | Substituted aromatic analog | Modified electronic profile for enhanced binding. |

| Secondary Amine | Acylation | Acyl chloride | N-acyl derivative | Altered steric and electronic properties. evitachem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.